molecular formula C13H8ClFO2 B12846960 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carboxylic acid

4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B12846960
M. Wt: 250.65 g/mol
InChI Key: IEHAMQISDRHPCH-UHFFFAOYSA-N
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Description

4’-Chloro-3’-fluoro[1,1’-biphenyl]-2-carboxylic acid is an organic compound with the molecular formula C13H8ClFO2 It is a derivative of biphenyl, where the biphenyl core is substituted with a chlorine atom at the 4’ position, a fluorine atom at the 3’ position, and a carboxylic acid group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-3’-fluoro[1,1’-biphenyl]-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the nitration of biphenyl to introduce nitro groups, followed by reduction to amines, and subsequent halogenation to introduce chlorine and fluorine atoms. The carboxylic acid group can be introduced through oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form carboxylic acids.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the biphenyl core.

Common Reagents and Conditions:

    Oxidation: Sodium dichromate and sulfuric acid are commonly used oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of halogen atoms or other substituents.

Scientific Research Applications

4’-Chloro-3’-fluoro[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4’-Chloro-3’-fluoro[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets. The presence of the chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s biological activity.

Comparison with Similar Compounds

  • 4’-Chloro-3’-fluoro[1,1’-biphenyl]-4-carboxylic acid
  • 4’-Chloro-3’-fluoro[1,1’-biphenyl]-3-carboxylic acid
  • 4’-Chloro-3’-fluoro[1,1’-biphenyl]-2-methyl

Uniqueness: 4’-Chloro-3’-fluoro[1,1’-biphenyl]-2-carboxylic acid is unique due to the specific positions of the chlorine, fluorine, and carboxylic acid groups on the biphenyl core. This unique substitution pattern can result in distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C13H8ClFO2

Molecular Weight

250.65 g/mol

IUPAC Name

2-(4-chloro-3-fluorophenyl)benzoic acid

InChI

InChI=1S/C13H8ClFO2/c14-11-6-5-8(7-12(11)15)9-3-1-2-4-10(9)13(16)17/h1-7H,(H,16,17)

InChI Key

IEHAMQISDRHPCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)F)C(=O)O

Origin of Product

United States

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